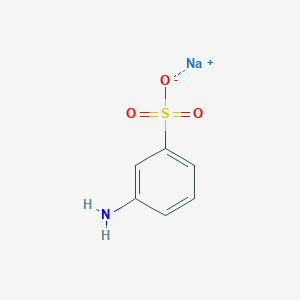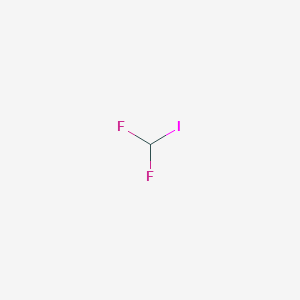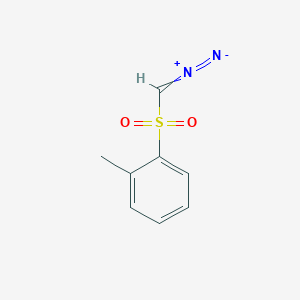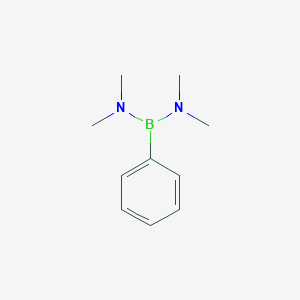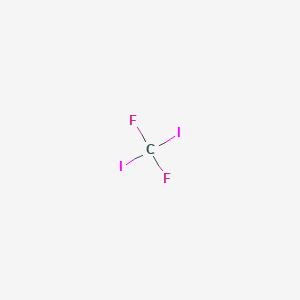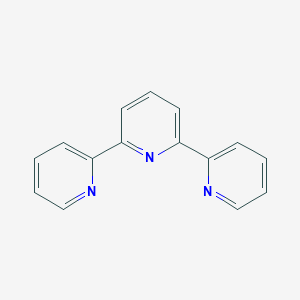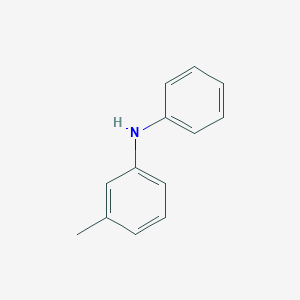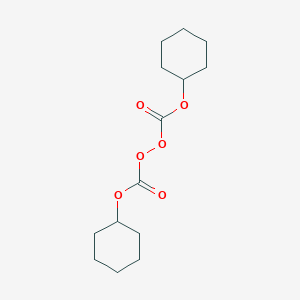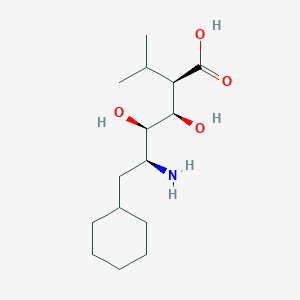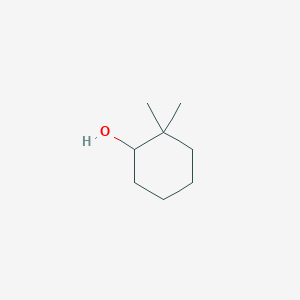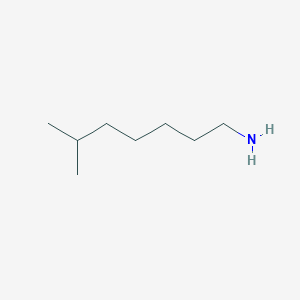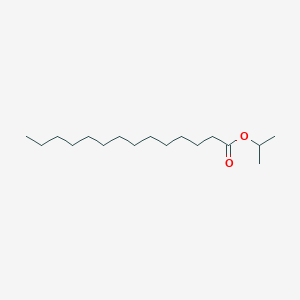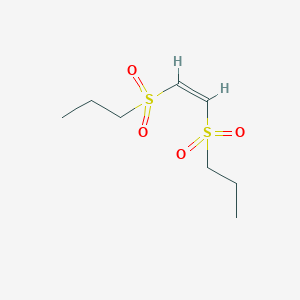
trans-1,2-Bis(propylsulfonyl)ethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1,2-Bis(propylsulfonyl)ethylene, also known as BPSE, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSE is a symmetrical disulfone that has two propyl groups attached to the sulfur atoms on either side of the ethylene bridge. This compound is highly stable and has a low melting point, making it an ideal candidate for various laboratory experiments.
Wirkmechanismus
Trans-1,2-Bis(propylsulfonyl)ethylene is a crosslinking agent that forms covalent bonds with amino acid residues in proteins and peptides. The sulfur atoms in trans-1,2-Bis(propylsulfonyl)ethylene react with the amino groups of lysine and cysteine residues to form stable sulfonamide and sulfide linkages, respectively. This results in the formation of a network of covalent bonds that stabilizes the protein structure.
Biochemische Und Physiologische Effekte
Trans-1,2-Bis(propylsulfonyl)ethylene has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. It does not interfere with the biological activity of proteins and has no significant toxicity or immunogenicity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of trans-1,2-Bis(propylsulfonyl)ethylene in laboratory experiments has several advantages. It is a highly stable compound that is easy to synthesize and purify. It has a low melting point, which makes it easy to handle and use in various experiments. However, trans-1,2-Bis(propylsulfonyl)ethylene has some limitations. It can only be used with proteins and peptides that have lysine or cysteine residues, which limits its applicability. Additionally, the crosslinking reaction can be affected by pH, temperature, and the presence of other chemicals, which can affect the stability of the crosslinked product.
Zukünftige Richtungen
There are several future directions for the use of trans-1,2-Bis(propylsulfonyl)ethylene in scientific research. One area of interest is the development of new biomaterials that can be used in tissue engineering and drug delivery applications. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink peptides and proteins to create hydrogels that can mimic the extracellular matrix of various tissues. Another area of interest is the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new diagnostic tools. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink antibodies and antigens to create stable complexes that can be used in various diagnostic assays. Additionally, the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new therapeutics is an area of interest. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink proteins and peptides to create stable complexes that can be used as drugs or drug delivery vehicles.
Synthesemethoden
The synthesis of trans-1,2-Bis(propylsulfonyl)ethylene involves the reaction of 1,2-dibromoethane with sodium sulfite in the presence of propyl alcohol. The reaction yields trans-1,2-Bis(propylsulfonyl)ethylene as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Trans-1,2-Bis(propylsulfonyl)ethylene has been widely used in scientific research as a crosslinking agent for proteins and peptides. It has been shown to be effective in stabilizing protein structures and preventing denaturation. trans-1,2-Bis(propylsulfonyl)ethylene has also been used in the development of new biomaterials, such as hydrogels, for tissue engineering and drug delivery applications.
Eigenschaften
CAS-Nummer |
1113-14-0 |
|---|---|
Produktname |
trans-1,2-Bis(propylsulfonyl)ethylene |
Molekularformel |
C8H16O4S2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-[(E)-2-propylsulfonylethenyl]sulfonylpropane |
InChI |
InChI=1S/C8H16O4S2/c1-3-5-13(9,10)7-8-14(11,12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI-Schlüssel |
YTPMCWYIRHLEGM-BQYQJAHWSA-N |
Isomerische SMILES |
CCCS(=O)(=O)/C=C\S(=O)(=O)CCC |
SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Kanonische SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Andere CAS-Nummern |
1113-14-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
